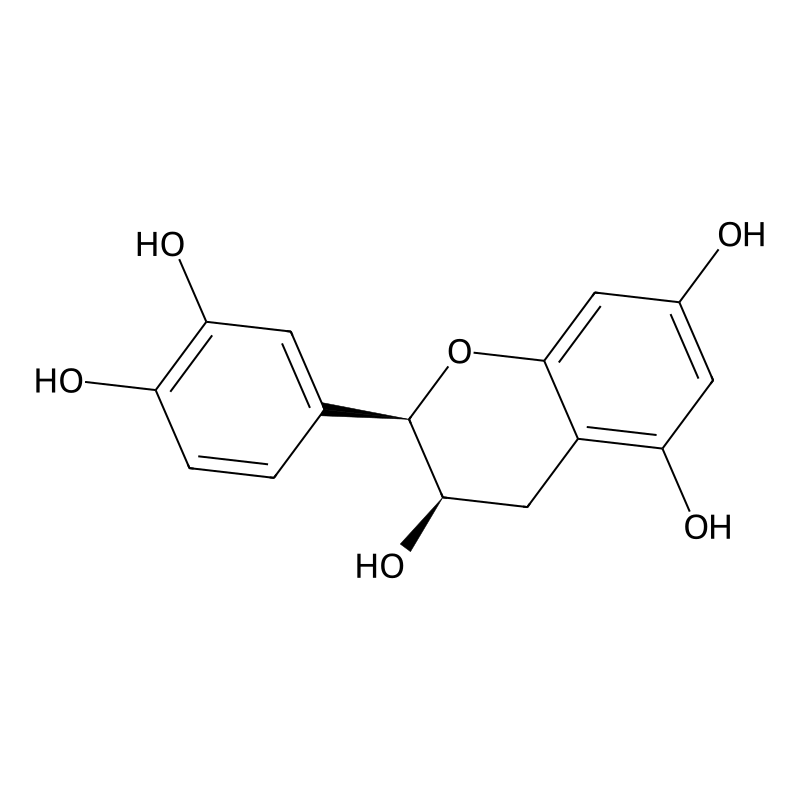

(-)-Epicatechin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

(-)-Epicatechin is a naturally occurring flavanol, a type of flavonoid, found in various foods like cocoa, green tea, and grapes. It has gained significant interest in scientific research due to its potential health benefits (). Here's a breakdown of its applications in scientific research:

Antioxidant Properties

One of the most widely studied aspects of (-)-epicatechin is its potent antioxidant activity. Several studies have demonstrated its ability to combat free radicals, molecules that damage cells and contribute to various diseases (). Research suggests that (-)-epicatechin consumption can increase the body's overall antioxidant capacity ().

Chronic Disease Management

Research is exploring the potential role of (-)-epicatechin in managing chronic diseases like diabetes and cancer. Studies in animals and humans suggest it might help regulate blood sugar levels in diabetic patients (). Additionally, its anti-angiogenic and anti-proliferative properties show promise in hindering cancer cell growth (). However, more research is needed to fully understand its mechanism of action in these conditions.

(-)-Epicatechin is a flavanol, a type of polyphenolic compound predominantly found in various plant sources, particularly in cocoa, tea, apples, and grapes. It is characterized by its unique structure, which includes a catechin backbone with specific hydroxyl group orientations that contribute to its biological properties. The molecular formula for (-)-Epicatechin is and it has a molecular weight of approximately 290.3 g/mol . This compound exists primarily in the cis configuration, which plays a crucial role in its reactivity and biological interactions.

The mechanism of action of (-)-epicatechin is still under investigation, but several potential pathways are being explored:

- Antioxidant activity: The hydroxyl groups in its structure are believed to scavenge free radicals, protecting cells from oxidative damage [, ].

- Vasodilation: Studies suggest it may improve blood flow by promoting relaxation of blood vessel walls [].

- Modulation of protein synthesis: (-)-Epicatechin might influence the expression of proteins involved in muscle growth and metabolism.

- Oxidation Reactions: (-)-Epicatechin can undergo oxidation to form various products, including dimeric forms and other derivatives. These reactions are often catalyzed by reactive oxygen species .

- Maillard Reaction: In food chemistry, (-)-Epicatechin has been shown to inhibit the formation of advanced glycation end products by trapping carbonyl compounds during the Maillard reaction, which is significant in food processing and health implications .

- Radical Scavenging: The compound exhibits antioxidant properties by scavenging free radicals, thus preventing oxidative damage in biological systems .

The biological activities of (-)-Epicatechin are extensive and include:

- Antioxidant Properties: Its ability to neutralize free radicals contributes to its protective effects against oxidative stress-related diseases .

- Cardiovascular Benefits: Research indicates that (-)-Epicatechin may improve endothelial function and reduce blood pressure, contributing to cardiovascular health .

- Neuroprotective Effects: Studies suggest potential benefits for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, through mechanisms involving anti-inflammatory actions and modulation of neuronal signaling pathways .

Several methods exist for synthesizing (-)-Epicatechin:

- Natural Extraction: The most common method involves extracting the compound from natural sources such as cocoa beans or green tea leaves using solvent extraction techniques.

- Chemical Synthesis: Laboratory synthesis can be achieved through various organic reactions, including the condensation of flavanone derivatives or through enzymatic processes that utilize specific enzymes to catalyze the formation of the flavanol structure .

- Biotransformation: Microbial fermentation processes can also be employed to produce (-)-Epicatechin from precursor compounds using specific strains of bacteria or fungi .

(-)-Epicatechin has numerous applications across various fields:

- Nutraceuticals: Used as a dietary supplement for its health benefits related to cardiovascular and metabolic health.

- Food Industry: Incorporated into functional foods due to its antioxidant properties and ability to enhance shelf life by inhibiting oxidative reactions .

- Cosmetics: Its antioxidant properties make it a valuable ingredient in skincare formulations aimed at reducing oxidative stress on the skin.

Research has highlighted several interaction studies involving (-)-Epicatechin:

- Protein Interactions: Studies indicate that (-)-Epicatechin can bind to proteins, influencing their structure and function, which may have implications for enzyme activity and signaling pathways within cells .

- Drug Interactions: Investigations into its potential interactions with pharmaceutical compounds suggest that (-)-Epicatechin may modulate the bioavailability and efficacy of certain drugs through metabolic pathways .

Several compounds are structurally similar to (-)-Epicatechin. Here is a comparison highlighting its uniqueness:

(-)-Epicatechin stands out due to its specific configuration and biological activities that contribute significantly to human health benefits, particularly in cardiovascular protection and antioxidant capacity.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

0.51

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Livertox Summary

Drug Classes

Pictograms

Irritant

Other CAS

100786-01-4

154-23-4

8001-48-7

18829-70-4

Metabolism Metabolites

Use Classification

Dates

Tauchen, J., Huml, L., Rimpelova, S., et al. Flavonoids and related members of the aromatic polyketide group in human health and disease: Do they really work? Molecules 25(17), 3846 (2020).

Xu, J.Z., Yeung, S.Y.V., Chang, Q., et al. Comparison of antioxidant activity and bioavailability of tea epicatechins with their epimers. Br. J. Nutr. 91(6), 873-881 (2004).

Suganuma, M., Okabe, S., Kai, Y., et al. Synergistic effects of (−)-epigallocatechin gallate with (−)-epicatechin, sulindac, or tamoxifen on cancer-preventive activity in the human lung cancer cell line PC-9. Cancer Res. 59(1), 44-47 (1999).

Prince, P.D., Fischerman, L., Toblli, J.E., et al. LPS-induced renal inflammation is prevented by (−)‐epicatechin in rats. Redox Biol. 11, 342-349 (2017).

Waffo-Téguo, P., Hawthorne, M.E., Cuendet, M., et al. Potential cancer-chemopreventive activities of wine stilbenoids and flavans extracted from grape (Vitis vinifera) cell cultures. Nutr. Cancer 40(2), 173-179 (2001).